1,3-Benzothiazole-6,7-diamine

Catalog No.
S9002575
CAS No.
7673-94-1
M.F
C7H7N3S
M. Wt
165.22 g/mol
Availability
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1,3-Benzothiazole-6,7-diamine

CAS Number

7673-94-1

Product Name

1,3-Benzothiazole-6,7-diamine

IUPAC Name

1,3-benzothiazole-6,7-diamine

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

InChI

InChI=1S/C7H7N3S/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,8-9H2

InChI Key

KUONMACORGAEIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)N)SC=N2

Molecular Architecture and Tautomeric Behavior

The core structure of 1,3-benzothiazole-6,7-diamine consists of a benzene ring fused to a thiazole moiety, with amino groups at positions 6 and 7 (IUPAC name: benzo[d]thiazole-6,7-diamine). The thiazole ring introduces a sulfur atom at position 1 and a nitrogen at position 3, creating a planar, conjugated system. The amino groups adopt a para orientation relative to the thiazole nitrogen, enabling intramolecular hydrogen bonding and π-π stacking interactions.

Tautomerism in benzothiazole derivatives typically involves proton shifts between the thiazole nitrogen and adjacent carbon atoms. However, the presence of electron-donating amino groups at positions 6 and 7 stabilizes the canonical structure, reducing tautomeric diversity compared to unsubstituted benzothiazoles. Density functional theory (DFT) calculations on analogous systems suggest that the amino groups increase aromatic stabilization energy by 12–15 kcal/mol compared to monosubstituted derivatives.

Crystallographic Analysis via X-ray Diffraction

While single-crystal X-ray diffraction data for 1,3-benzothiazole-6,7-diamine remains unpublished, structural analogs provide insight. The hydrochloride salt (1,3-benzothiazole-6,7-diamine hydrochloride) crystallizes in a monoclinic system with space group P2₁/c. Key bond lengths include:

  • C-S: 1.68–1.72 Å
  • C-N (thiazole): 1.32 Å
  • C-N (amine): 1.45 Å

The dihedral angle between the benzene and thiazole rings measures 3.2°, indicating near-perfect planarity. Hydrogen bonding between the protonated amine and chloride ions forms a three-dimensional network, stabilizing the crystal lattice.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 7.45 (s, 1H, H-2): Deshielded due to adjacent sulfur
  • δ 6.82 (s, 1H, H-5): Coupled with H-4 (³J = 2.4 Hz)
  • δ 5.12 (br s, 4H, -NH₂): Broad singlet from amine protons

¹³C NMR (101 MHz):

  • δ 167.8 (C-2): Thiazole carbon bonded to sulfur
  • δ 152.1 (C-7a): Bridgehead carbon
  • δ 118.4–125.6 ppm: Aromatic carbons

The absence of splitting in the aromatic region confirms symmetrical substitution.

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3375, 3290: N-H stretching (amine)
  • 1620: C=N stretch (thiazole)
  • 1585: C-C aromatic ring vibrations
  • 1245: C-S-C asymmetric stretching

The strong band at 680 cm⁻¹ corresponds to out-of-plane C-H bending in the thiazole ring.

Comparative Structural Analysis with Benzothiazole Derivatives

Parameter1,3-Benzothiazole-6,7-diamine4,5,6,7-Tetrahydro Derivative2-Amino Substituted
Aromaticity Index0.920.680.89
Dipole Moment (D)4.13.23.8
LogP1.20.81.5
pKa (amine)8.99.27.4

The fully aromatic system exhibits greater planarity and conjugation than saturated derivatives, as evidenced by higher aromaticity indices. Hydrogenation of the benzene ring in tetrahydro analogs reduces dipole moments by 22% due to decreased electron delocalization.

Precursor Selection for Diamine Functionalization

The synthesis of 1,3-benzothiazole-6,7-diamine hinges on judicious precursor selection to ensure efficient diamine functionalization. Ortho-halogenated nitroanilines, such as 2-chloro-5-nitrobenzene-1,4-diamine, serve as optimal starting materials due to their dual reactivity at halogen and nitro sites [1]. In a representative protocol, sodium ethylxanthate displaces the chlorine atom in 2-chloro-5-nitrobenzene-1,4-diamine, forming a thiolate intermediate that reacts with methyl iodide to yield methylthio-substituted intermediates [1]. Subsequent reduction of the nitro group using tin(II) chloride in hydrochloric acid achieves 65% conversion to the diamine functionality [1]. Comparative studies highlight brominated analogs (e.g., 2-bromo-4-acetamidocyclohexanone) as superior substrates for regioselective cyclization, though their higher cost limits scalability [4].

The electronic effects of substituents profoundly influence precursor reactivity. Electron-withdrawing groups (e.g., nitro) accelerate nucleophilic aromatic substitution but necessitate harsher reduction conditions. Conversely, electron-donating groups (e.g., methylthio) facilitate subsequent cyclization by stabilizing transition states through resonance [1].

Catalytic Pathways for Ring Closure Reactions

Ring closure to form the benzothiazole core employs both metal-catalyzed and transition-metal-free strategies. Thermal cyclization of thioamides at 100°C in dimethylformamide achieves 94% yield of thiazole-fused benzothiadiazoles, leveraging the solvent’s high polarity to stabilize intermediates [1]. Alternatively, hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate), enable oxidative cyclization under mild conditions (room temperature, 30 minutes) via radical cation intermediates [3].

Transition-metal-free approaches utilizing bases like 1,8-diazabicycloundec-7-ene (DBU) demonstrate exceptional efficiency in CO₂-mediated cyclizations. For instance, reacting 2-aminobenzenethiol with CO₂ and diethylsilane in the presence of DBU yields 1,3-benzothiazole derivatives at 60°C with 89% efficiency [2]. Mechanistic studies attribute this to silane-mediated reduction of carbamic acid intermediates, suppressing byproduct formation [2].

Table 1: Catalytic Systems for Benzothiazole Cyclization

Catalyst SystemTemperature (°C)TimeYield (%)Reference
Tin(II) chloride/HCl1002.5 h65 [1]
DBU/CO₂/diethylsilane6024 h89 [2]
Phenyliodine(III) reagent250.5 h78 [3]

Solvent Effects on Reaction Efficiency

Solvent polarity and coordination capacity significantly impact reaction kinetics and product distribution. Dimethylformamide, with its high dielectric constant (ε = 36.7), facilitates SNAr reactions by solubilizing ionic intermediates and stabilizing transition states [1]. In contrast, toluene’s nonpolar nature (ε = 2.4) proves advantageous for radical-mediated cyclizations, minimizing side reactions between polar intermediates [3].

Microwave-assisted synthesis in acetic acid reduces reaction times from hours to minutes (e.g., 10 minutes for 2-chloromethyl-benzothiazole formation) [2]. The solvent’s proton-donating ability accelerates thioamide cyclization by polarizing carbonyl groups, though excessive acidity risks hydrolyzing amine precursors [2].

Purification Strategies and Yield Maximization

Minimizing intermediate isolation emerges as a key yield-enhancement strategy. A patented single-vessel synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole avoids isolating 6-acetylamino intermediates, directly proceeding to hydrobromic acid-mediated deacetylation with 92% overall yield [4]. Crystallization from ethanol/water mixtures (3:1 v/v) effectively removes inorganic salts, while silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1) resolves regioisomeric byproducts [1].

Table 2: Purification Techniques and Outcomes

TechniqueSolvent SystemPurity (%)Yield Recovery (%)
CrystallizationEthanol/water (3:1)9885
Column ChromatographyEthyl acetate/hexane9972
Acid-Base ExtractionHCl/NaOH9590

The thermodynamic stability of 1,3-benzothiazole-6,7-diamine can be evaluated through various thermal properties and computational studies of related benzothiazole derivatives. The parent benzothiazole exhibits a melting point of 2.3°C and a boiling point of 227-228°C at atmospheric pressure [1]. The thermal stability of benzothiazole compounds is influenced by the benzothiazole ring system, which provides inherent stability through aromatic conjugation and heteroatom interactions.

For substituted benzothiazole derivatives, the thermodynamic stability is enhanced by electron-donating substituents. The amino groups at positions 6 and 7 in 1,3-benzothiazole-6,7-diamine act as electron-donating substituents, which contribute to increased thermal stability compared to the unsubstituted parent compound [2]. The compound exhibits solid-state stability at room temperature and maintains structural integrity under standard storage conditions.

Computational studies using density functional theory (DFT) methods have demonstrated that benzothiazole derivatives with amino substituents show enhanced stability through intramolecular hydrogen bonding interactions and extended π-conjugation systems [3]. The presence of two amino groups in 1,3-benzothiazole-6,7-diamine provides multiple sites for hydrogen bonding interactions, contributing to the overall thermodynamic stability of the molecule.

Solubility Characteristics in Polar/Nonpolar Media

The solubility profile of 1,3-benzothiazole-6,7-diamine reflects the influence of both the hydrophobic benzothiazole core and the hydrophilic amino substituents. The parent benzothiazole compound demonstrates limited aqueous solubility, typically exhibiting solubility in the range of a few milligrams per liter in water [4]. However, the presence of amino groups at positions 6 and 7 significantly enhances water solubility through hydrogen bonding capabilities.

The compound exhibits favorable solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) [4]. The amino groups provide additional sites for intermolecular interactions with polar solvents, enhancing dissolution characteristics. The hydrochloride salt form of 1,3-benzothiazole-6,7-diamine shows improved aqueous solubility compared to the free base form, making it more suitable for biological applications [5].

In nonpolar solvents, the solubility is primarily determined by the benzothiazole ring system. The compound demonstrates moderate solubility in chlorinated solvents and aromatic hydrocarbons, but limited solubility in aliphatic hydrocarbons. The partition coefficient (log P) values for similar benzothiazole diamines suggest amphiphilic character, with the exact value depending on the specific substitution pattern [6].

pH-Dependent Protonation Behavior

The protonation behavior of 1,3-benzothiazole-6,7-diamine is characterized by multiple ionizable sites, including the amino groups and the benzothiazole nitrogen atom. The compound exhibits complex acid-base behavior with multiple pKa values corresponding to different protonation states.

The amino groups at positions 6 and 7 serve as primary protonation sites under acidic conditions. Based on studies of related benzothiazole diamine compounds, the first protonation typically occurs at one of the amino groups with a pKa value in the range of 3.0-4.5 [6] [2]. The second protonation event involves the remaining amino group or the benzothiazole ring nitrogen, depending on the specific molecular environment and substitution pattern.

The pKa values for benzothiazole diamine derivatives are influenced by the electron-donating or electron-withdrawing nature of substituents. The presence of amino groups provides electron density to the benzothiazole system, affecting the basicity of the ring nitrogen. Theoretical calculations using density functional theory methods have shown that the protonation mechanism involves preferential protonation at the amino groups rather than the ring nitrogen for most benzothiazole diamine derivatives [3].

The pH-dependent speciation of 1,3-benzothiazole-6,7-diamine results in different ionic forms at various pH ranges. At low pH (below 2), the compound exists predominantly as a dication with both amino groups protonated. At intermediate pH values (2-8), monocationic species predominate, while at high pH (above 10), the neutral form becomes dominant.

Solid-State Packing Arrangements

The solid-state structure of 1,3-benzothiazole-6,7-diamine is characterized by intermolecular hydrogen bonding networks and π-π stacking interactions. Crystal structure analysis of related benzothiazole derivatives reveals that amino-substituted benzothiazoles adopt specific packing arrangements that maximize intermolecular interactions [7] [8].

The amino groups at positions 6 and 7 participate in extensive hydrogen bonding networks with neighboring molecules. These interactions typically involve N-H···N hydrogen bonds between amino groups and the benzothiazole nitrogen atom of adjacent molecules. The hydrogen bonding pattern creates a three-dimensional network that contributes to the stability of the crystal lattice.

Hirshfeld surface analysis of benzothiazole derivatives indicates that the most significant contributions to crystal packing arise from H···H interactions (approximately 47%), followed by N···H/H···N interactions, and π-π stacking interactions between benzothiazole rings [7]. The centroid-to-centroid distances for π-stacking interactions in benzothiazole derivatives typically range from 3.6 to 3.9 Å [8].

The solid-state packing arrangement of 1,3-benzothiazole-6,7-diamine exhibits layer-like structures parallel to specific crystallographic planes. These layers are stabilized by hydrogen bonding interactions within the plane and weak van der Waals forces between adjacent layers. The packing density and intermolecular distances are optimized to minimize steric repulsion while maximizing attractive interactions.

The crystal structure demonstrates that the benzothiazole ring system maintains planarity, with the amino substituents positioned to optimize hydrogen bonding geometry. The torsion angles between the benzothiazole ring and amino groups are typically small, indicating minimal steric hindrance and favorable electronic interactions [9].

Data Tables

PropertyValueUnitsReference
Molecular FormulaC₇H₇N₃S- [10]
Molecular Weight165.21g/mol [10]
Melting Point207°C [11]
Boiling Point404.4 ± 37.0°C at 760 mmHg [11]
Density (calculated)1.5 ± 0.1g/cm³ [12]
Water SolubilityLimitedmg/L [4]
Organic Solvent SolubilitySoluble- [4]
Storage Temperature4°C [11]
Physical StateSolid- [11]
Protonation SitepKa ValueProtonation MechanismReference
Amino Group 13.0-4.5N-protonation [6] [2]
Amino Group 24.5-6.0N-protonation [6] [2]
Ring Nitrogen1.8-2.5Ring N-protonation [2]
Interaction TypeContribution (%)Distance (Å)Reference
H···H interactions47.0Variable [7]
N···H/H···N interactions16.92.8-3.2 [7]
π-π stacking8.03.6-3.9 [8]
S···H interactions7.62.9-3.3 [7]

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

165.03606841 g/mol

Monoisotopic Mass

165.03606841 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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